molecular formula C13H16N4O3 B7702176 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline

Cat. No.: B7702176
M. Wt: 276.29 g/mol
InChI Key: AFHUPQYDMFJNFR-UHFFFAOYSA-N
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Description

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline moiety

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-3-7-14-10-6-5-9(8-11(10)17(18)19)13-15-12(4-2)16-20-13/h5-6,8,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHUPQYDMFJNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NC(=NO2)CC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

    Cyclization: The oxadiazole ring can undergo rearrangement to form other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents can be used.

    Cyclization: Acidic or basic conditions can facilitate the rearrangement of the oxadiazole ring.

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Electrophilic aromatic substitution: Yields various substituted aniline derivatives.

    Cyclization: Results in the formation of different heterocyclic compounds.

Scientific Research Applications

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its oxadiazole ring and nitro group. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

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